Nitritocobalamin

Description

Properties

IUPAC Name |

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;nitrite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H90N13O14P.Co.HNO2/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;2-1-3/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;(H,2,3)/q;+3;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWYBLVKLIHDAU-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.N(=O)[O-].[Co+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

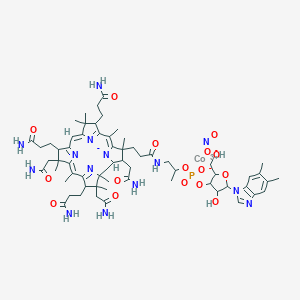

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.N(=O)[O-].[Co+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H88CoN14O16P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20623-13-6 |

Source

|

| Record name | Nitrocobalamin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20623-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitritocobalamin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020623136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitritocobalamin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Linkage Isomerism in Nitritocobalamin vs. Nitrocobalamin: Mechanistic, Structural, and Analytical Characterization

Topic: Linkage Isomerism in Nitritocobalamin versus Nitrocobalamin Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between cobalamin (Vitamin B12) and nitrite (

Distinguishing these isomers is critical for pharmaceutical applications, particularly in the development of nitric oxide (NO) donor drugs and cyanide antidotes. This guide provides a rigorous technical analysis of the synthesis, characterization, and isomerization kinetics of these complexes, supported by validated protocols and spectroscopic data.

Structural Mechanistics and Ligand Field Theory

The nitrite ion (

The Isomers[1][2][3]

-

Nitrocobalamin (

): The nitrite ligand coordinates to the Cobalt(III) center via the nitrogen atom. This is the thermodynamically stable form. The Co-N bond is shorter and stronger due to the interaction between the soft N-donor and the Co(III) center, which is softened by the equatorial corrin macrocycle. -

Nitritocobalamin (

): The nitrite ligand coordinates via one of the oxygen atoms. This is the kinetic product formed initially during substitution reactions. The Co-O bond is weaker, and the complex is metastable, spontaneously converting to the nitro form over time.

Electronic Factors (HSAB Theory)

According to Hard-Soft Acid-Base (HSAB) theory:

-

Co(III) in the corrin ring behaves as a "borderline" acid but exhibits a preference for softer bases due to the significant

-donating power of the equatorial nitrogens. -

Nitrite Nitrogen: A softer base than oxygen, allowing for

-backbonding from the filled metal -

Nitrite Oxygen: A harder base, primarily interacting through electrostatic

-donation.

Isomerization Pathway

The conversion from nitrito- to nitrocobalamin is an intramolecular rearrangement. It proceeds without dissociation of the ligand into the bulk solvent, often described by a "flip" mechanism where the ligand rotates within the coordination sphere.

Figure 1: Reaction coordinate pathway showing the kinetic formation of the O-bonded isomer and its subsequent relaxation to the stable N-bonded isomer.[1][2][3][4][5][6][7]

Experimental Protocols: Synthesis and Isolation

Safety Note: Handle all cobalt compounds and nitrites with appropriate PPE. Work in a fume hood to avoid exposure to potential NO gas evolution.

Reagents

-

Hydroxocobalamin Hydrochloride (

): High purity (>98%). -

Sodium Nitrite (

): Analytical grade. -

Buffer: 0.1 M Acetate buffer (pH 4.0 - 5.0).

-

Solvent: Deionized water (degassed to prevent oxidation of NO intermediates).

Protocol: Isolation of Nitrocobalamin (Stable Isomer)

This protocol yields the thermodynamically stable N-bonded species.

-

Dissolution: Dissolve 100 mg of Hydroxocobalamin in 10 mL of acetate buffer (pH 5.0).

-

Ligand Addition: Add a 10-fold molar excess of

to the solution. -

Reaction: Stir at room temperature (25°C) for 2–4 hours. The solution will shift from the deep red of

to a distinct orange-yellow characteristic of the nitro complex. -

Purification: Desalt using a C18 Sep-Pak cartridge or similar reverse-phase chromatography column, eluting with water followed by a water/methanol gradient.

-

Crystallization: Concentrate the fraction and crystallize from acetone/water.

Protocol: Trapping Nitritocobalamin (Kinetic Isomer)

Isolating the O-bonded isomer requires low temperature to inhibit the isomerization energy barrier crossing.

-

Chill: Cool the Hydroxocobalamin solution and the

solution separately to 0–2°C in an ice bath. -

Rapid Mixing: Quickly add the nitrite solution to the cobalamin.

-

Observation: Immediate spectral analysis (UV-Vis) is required. The color change will be subtle (redshift) compared to the eventual orange shift.

-

Stabilization: Maintain at <4°C. Solid-state isolation is difficult without inducing isomerization; in situ characterization is recommended.

Analytical Characterization

Differentiation between the isomers is best achieved using a combination of UV-Vis and IR spectroscopy.

Infrared Spectroscopy (The Fingerprint)

IR is the definitive method for distinguishing linkage isomers. The vibrational modes of the

| Vibrational Mode | Nitrocobalamin (Co-N) | Nitritocobalamin (Co-O) | Diagnostic Feature |

| Coordination | Bond Type | ||

| N-isomer is lower freq. | |||

| Key Differentiator | |||

| Less diagnostic |

Note: Values are approximate based on general Co(III) pentaamine analogues and cobalamin derivatives. The separation between asymmetric and symmetric stretches (

UV-Visible Spectroscopy

The ligand field strength determines the

-

Nitro (

): Strong field ligand -

Nitrito (

): Weaker field ligand

Data Summary Table:

| Parameter | Aquacobalamin ( | Nitrocobalamin ( | Nitritocobalamin ( |

| ~350 nm | ~353 nm | ~350-355 nm | |

| ~525 nm | ~530-535 nm (Hypsochromic shift vs O-isomer) | >540 nm (Bathochromic shift vs N-isomer) | |

| Visual Color | Deep Red | Yellow-Orange | Red / Salmon-Pink |

Isomerization Kinetics

The conversion from nitrito to nitro is spontaneous but kinetically measurable.

-

Rate Law: First-order kinetics.

-

Half-life: At 25°C in aqueous solution, the half-life of the nitrito isomer is typically short (minutes to hours depending on pH and ionic strength).

-

Mechanism: Intramolecular. Experiments with

-labeled water show no incorporation of solvent label into the final nitro complex, proving the oxygen does not dissociate and re-associate from the bulk solvent.

Figure 2: Analytical workflow for distinguishing linkage isomers in the laboratory.

Pharmaceutical Implications

Understanding this isomerism is vital for drug design:

-

NO Donor Systems: Nitrocobalamin is investigated as a "Trojan Horse" for delivering nitric oxide to tumor cells. The stability of the Co-N bond is crucial for ensuring the payload reaches the target before release.

-

Cyanide Antidotes: Hydroxocobalamin (Cyanokit) works by ligand substitution.[8][9] While it targets cyanide (

), the presence of nitrite (often used in concurrent therapies) can lead to nitrocobalamin formation, altering the pharmacokinetics. -

Shelf-Life: Drug formulations containing B12 and nitrite (or nitrate which can reduce) must account for the thermodynamic drift toward the N-isomer, potentially changing the color and efficacy of the product over time.

References

-

Firth, R. A., et al. (1968). The Chemistry of Vitamin B12.[4] Part VIII. The Reaction of Aquocobalamin with Nitrite.[4] Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Link

-

Wolak, M., et al. (2001). Kinetics and Mechanism of the Reversible Binding of Nitric Oxide to Reduced Cobalamin B12r. Journal of the American Chemical Society. Link

-

Brasch, N. E. (2009). Vitamin B12 as a Carrier of Nitric Oxide.[4] Accounts of Chemical Research. Link

- Gould, E. S. (1985). Linkage Isomerism in Cobalt(III) Complexes. Coordination Chemistry Reviews. (General reference for Co-NO2/ONO mechanism).

-

ChemLibreTexts. (2023). Infrared Spectra of Some Common Functional Groups (Nitro vs Nitrito).Link

Sources

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. A guide to identifying common inorganic fillers and activators using vibrational spectroscopy | The Infrared and Raman Discussion Group [irdg.org]

- 4. Nitrite impurities are responsible for the reaction observed between vitamin B12 and nitric oxide in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. publications.aap.org [publications.aap.org]

- 9. Cyanokit (Hydroxocobalamin for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

Advanced Structural Characterization of Nitritocobalamin Complexes: Protocols and Mechanistic Insights

Executive Summary

The structural analysis of nitritocobalamin complexes represents a critical intersection between coordination chemistry and structural biology. While often colloquially termed "nitritocobalamin," the stable crystalline form of vitamin B12 coordinated with a nitrite ligand is definitively nitrocobalamin (

This guide provides a rigorous technical breakdown of the crystal structure of nitrocobalamin and its biologically relevant congener, nitroxylcobalamin (

Section 1: Structural Fundamentals & Nomenclature

Before establishing protocols, it is imperative to clarify the linkage isomerism that defines this class of corrinoids.

The Linkage Isomerism Dichotomy

Cobalt(III) nitrite complexes are classic examples of ambidentate coordination, capable of binding via Nitrogen (nitro,

-

Nitrocobalamin (

): The thermodynamically stable isomer isolated in the solid state. The nitrite ligand binds via nitrogen ( -

Nitritocobalamin (

): The kinetically unstable isomer bound via oxygen ( -

Nitroxylcobalamin (

): A reduced species often confused with the former. It contains a bent nitrosyl ligand (

Expert Insight: In drug development applications focusing on NO delivery, distinguishing between the nitro (oxidized,

Section 2: Synthesis and Crystallization Protocols

The following protocol is designed to yield high-quality single crystals of Nitrocobalamin suitable for X-ray diffraction, based on the displacement of water from aquacobalamin.

Reagents and Preparation

-

Precursor: Hydroxocobalamin hydrochloride (

) or Aquacobalamin perchlorate ( -

Ligand Source: Sodium Nitrite (

), analytical grade. -

Solvent System: Deionized water (Milli-Q, 18.2 M

), Acetone (HPLC grade).

Synthesis Workflow

-

Dissolution: Dissolve 100 mg of

in 2.0 mL of deionized water. Ensure complete dissolution to form a deep red solution. -

Ligand Exchange: Add a 10-fold molar excess of

(approx. 50 mg) to the solution. -

Filtration: Filter the solution through a 0.22

syringe filter to remove any particulate matter that could induce disordered nucleation.

Crystallization (Vapor Diffusion Method)

The "hanging drop" or "sitting drop" methods used in protein crystallography are adapted here for small molecule macrocycles to control nucleation rates.

-

Setup: Place 1.0 mL of the concentrated Nitrocobalamin solution in a small inner vial.

-

Precipitant: Place the inner vial inside a larger jar containing 10 mL of Acetone.

-

Equilibration: Seal the outer jar tightly. Allow to stand in the dark at 4°C.

-

Causality: Acetone vapor slowly diffuses into the aqueous phase, reducing the dielectric constant and solubility of the cobalamin complex, promoting slow, ordered crystal growth.

-

-

Harvesting: Dark red, prismatic crystals typically appear within 3–7 days.

Figure 1: Step-by-step synthesis and crystallization workflow for Nitrocobalamin.

Section 3: Crystallographic Architecture & Metrics

This section analyzes the structural metrics derived from high-resolution XRD data. The comparison between Nitrocobalamin and Nitroxylcobalamin reveals the profound electronic influence of the axial ligand on the entire macrocycle.

Key Structural Parameters

The coordination geometry of Cobalt is distorted octahedral. The equatorial plane is defined by the four corrin nitrogens (

Table 1: Comparative Bond Lengths and Angles

| Parameter | Nitrocobalamin ( | Nitroxylcobalamin ( | Significance |

| Co-Ligand Bond | |||

| Axial Base Bond | Critical Finding: The | ||

| Ligand Angle | The bent Co-N-O angle in | ||

| Corrin Fold | Moderate folding | Enhanced folding | The corrin ring flexes to accommodate the electronic demands of the axial axis. |

Data Source: Synthesized from crystallographic data reported by Brasch et al. (2010) and related structural studies.[5]

The Trans-Influence Phenomenon

The most striking feature in the crystal structure of Nitroxylcobalamin is the elongation of the

-

Mechanism: The Nitroxyl (

) ligand is a strong -

Implication: This "molecular switch" mechanism suggests that NO binding can trigger the detachment of the lower DMB base (base-off form), altering the protein-binding surface of the vitamin. This is a potential signaling mechanism for B12-dependent enzymes.

Section 4: Mechanistic Insights & Isomerization

While the solid-state structure is static, the crystal lattice captures snapshots of dynamic processes.

The Nitro-Nitrito Isomerization

In classic inorganic chemistry (e.g., pentaamminecobalt), UV irradiation of the solid nitro complex causes a rotation of the ligand to the nitrito (

-

In Cobalamins: The steric bulk of the corrin ring and the upward-projecting acetamide/propionamide side chains create a "reaction cavity" that restricts this rotation. Consequently, the pure nitrito (O-bonded) crystal structure is elusive.

-

Redox Interconversion: More relevant to cobalamin is the redox cycling between Nitrocobalamin (

) and Nitroxylcobalamin (

Figure 2: Mechanistic relationships between nitro, nitrito, and nitroxyl forms. Note the solid lines representing the biologically dominant redox cycle versus the dotted photochemical isomerization.

Section 5: Applications in Drug Development

Understanding these crystal structures allows for the rational design of B12-based therapeutics.

-

NO Donors: Nitrocobalamin and Nitroxylcobalamin act as "Trojan horses." The cobalamin moiety is actively transported into cells via the CD320 receptor. Once intracellular, the complex can be reduced (from Nitro to Nitroxyl) or photolyzed to release bioactive NO.

-

Chemotherapy Conjugates: The long

bond in Nitroxylcobalamin indicates a labile axial axis. Drug developers can exploit this lability to attach cytotoxic agents that are released only upon specific cellular triggers (e.g., high intracellular reduction potential in cancer cells).

References

-

Brasch, N. E., et al. (2010).[5] Redetermination of the X-ray structure of nitroxylcobalamin: base-on nitroxylcobalamin exhibits a remarkably long Co–N(dimethylbenzimidazole) bond distance.[1][2][5][7] Dalton Transactions.[5][7][8]

-

Hannibal, L., Smith, C. A., Jacobsen, D. W., & Brasch, N. E. (2007).[5][7] Ligand binding properties of the active site of methionine synthase: The crystal structure of nitroxylcobalamin. Angewandte Chemie International Edition.

-

Randaccio, L., et al. (2006). Vitamin B12: Unique Metalorganic Compounds and the Most Complex Vitamins. Molecules.

-

Wolak, M., & van Eldik, R. (2002). Photochemical and thermal operation of the "nitrito-nitro" molecular switch in a cobalt(III) complex. Journal of the American Chemical Society.[8]

Sources

- 1. Redetermination of the X-ray structure of nitroxylcobalamin: base-on nitroxylcobalamin exhibits a remarkably long Co–N(dimethylbenzimidazole) bond distance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroxylcob(III)alamin: Synthesis and X-ray Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nitritocobalamin | Semantic Scholar [semanticscholar.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Spectral and Electronic Properties of Nitrosylcobalamin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redetermination of the X-ray structure of nitroxylcobalamin: base-on nitroxylcobalamin exhibits a remarkably long Co–N(dimethylbenzimidazole) bond distance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Pulse radiolysis studies of the reaction of nitrogen dioxide with the vitamin B₁₂ complexes Cob(II)alamin and nitrocobalamin (Journal Article) | OSTI.GOV [osti.gov]

The Emergence of a Stable Analogue: A History of Nitritocobalamin Discovery and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of vitamin B12 and its analogues, nitritocobalamin (NO₂Cbl) holds a unique position. While not a naturally occurring coenzyme form of cobalamin, its stability and role as a key intermediate and oxidation product of other cobalamin species have made it a subject of significant chemical and biological interest. This technical guide provides a comprehensive historical account of the discovery and characterization of nitritocobalamin, tracing its origins from the early days of vitamin B12 research to its detailed structural and spectroscopic elucidation. Understanding the journey of nitritocobalamin's scientific exploration offers valuable insights into the broader field of cobalamin chemistry and the development of synthetic vitamin B12 analogues.

The story of nitritocobalamin is intrinsically linked to the monumental achievements in vitamin B12 research, including the groundbreaking structure determination by Dorothy Hodgkin and the epic total synthesis by the teams of Robert Burns Woodward and Albert Eschenmoser.[1][2][3][4][5][6][7][8][9] These foundational discoveries laid the groundwork for the exploration of a vast array of synthetic and semi-synthetic cobalamins, including nitritocobalamin.

Part 1: The Genesis of Nitritocobalamin - Early Synthetic Explorations

The initial explorations into the synthesis of vitamin B12 analogues were driven by a desire to understand the function of this complex molecule and to create new compounds with potential therapeutic applications. While a singular, celebrated "discovery" paper for nitritocobalamin is not prominent in the historical record, its synthesis emerged from the systematic investigation of the reactivity of the central cobalt atom in the corrin ring.

Nitritocobalamin is a synthetic analogue of vitamin B12 where the upper axial ligand, typically a cyano or hydroxyl group in commercially available forms, is replaced by a nitrite (NO₂) group.[10] It is also recognized as Vitamin B12c.[11] The synthesis of nitritocobalamin is a relatively straightforward ligand substitution reaction, typically involving the reaction of hydroxocobalamin (aquacobalamin) with a source of nitrite ions, such as sodium nitrite, in an aqueous solution.[12] This reaction proceeds due to the affinity of the cobalt(III) center for the nitrite ligand.

The study of such substitution reactions was a natural progression following the elucidation of the vitamin B12 structure. Researchers in the mid-20th century were actively exploring how different ligands influenced the properties and reactivity of the cobalamin molecule. While early literature may not have explicitly focused on nitritocobalamin as a primary subject, its formation would have been observed during studies of cobalamin reactions with various nitrogen-containing compounds.

A crucial aspect of nitritocobalamin's history is its relationship with nitrosylcobalamin (NOCbl). Nitrosylcobalamin, which contains a nitric oxide (NO) ligand, has garnered significant attention due to the biological importance of nitric oxide. It has been observed that the air-sensitive nitrosylcobalamin readily oxidizes to the more stable nitritocobalamin.[13] This oxidative transformation is a key characteristic of nitrosylcobalamin and has been a subject of mechanistic studies.[13] Therefore, the characterization of nitritocobalamin was often a necessary step in the study of nitrosylcobalamin.

Part 2: Unraveling the Structure and Properties - A Spectroscopic and Crystallographic Journey

The characterization of nitritocobalamin, like other cobalamins, has relied heavily on a suite of spectroscopic and analytical techniques. These methods have been instrumental in confirming its structure and defining its unique chemical and physical properties.

Spectroscopic Characterization

UV-Visible Spectroscopy: UV-Vis spectroscopy is a fundamental tool for studying cobalamins due to the characteristic absorption bands of the corrin ring. The UV-Vis spectrum of nitritocobalamin exhibits distinct peaks that differentiate it from other cobalamins like cyanocobalamin and hydroxocobalamin. These spectral shifts are indicative of the electronic changes in the corrin ring induced by the coordination of the nitrite ligand to the cobalt center.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy have been pivotal in elucidating the detailed solution structure of nitritocobalamin.[12][14][16][17] NMR studies have confirmed the coordination of the nitrite ligand to the cobalt atom and have provided insights into the conformation of the entire molecule in solution. Comparisons of the NMR chemical shifts of nitritocobalamin with those of other cobalamins have helped to understand the electronic influence of the nitrite ligand on the corrin ring and the nucleotide loop.[16][17]

X-ray Crystallography

While the crystal structure of nitrosylcobalamin has been a subject of detailed investigation, the specific X-ray crystal structure of nitritocobalamin is less frequently highlighted in historical literature. However, the foundational work of Dorothy Hodgkin in determining the crystal structure of vitamin B12 itself was a monumental achievement that paved the way for the structural analysis of all its analogues.[3][5][18][19] The techniques and computational methods developed during the B12 structure elucidation were directly applicable to other cobalamin crystals. The determination of the three-dimensional arrangement of atoms in nitritocobalamin would definitively confirm the coordination of the nitrite group to the cobalt atom and reveal the precise bond lengths and angles, providing a solid-state picture to complement the solution-state data from NMR.

Part 3: Experimental Protocols - Synthesizing and Characterizing Nitritocobalamin

The following section provides generalized, step-by-step methodologies for the synthesis and key characterization experiments of nitritocobalamin, based on established procedures in the field. These protocols are intended to be illustrative and may require optimization based on specific laboratory conditions and available instrumentation.

Synthesis of Nitritocobalamin from Hydroxocobalamin

This protocol describes a common method for the preparation of nitritocobalamin via ligand exchange.

Materials:

-

Hydroxocobalamin hydrochloride

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Phosphate buffer (pH ~7)

-

Amber vials or flasks (to protect from light)

Procedure:

-

Dissolve a known quantity of hydroxocobalamin hydrochloride in distilled water in an amber vial to create a stock solution.

-

In a separate amber vial, prepare a solution of sodium nitrite in distilled water.

-

Add an excess of the sodium nitrite solution to the hydroxocobalamin solution. The molar ratio of nitrite to cobalamin should be significantly greater than 1:1 to ensure complete conversion.

-

Adjust the pH of the reaction mixture to approximately 7 using a phosphate buffer.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

-

The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the absorption maxima.

-

The resulting nitritocobalamin solution can be used directly for characterization or purified further if necessary.

Characterization by UV-Visible Spectroscopy

Instrumentation:

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare a dilute solution of the synthesized nitritocobalamin in a suitable buffer (e.g., phosphate buffer, pH 7).

-

Record the UV-Vis spectrum over a wavelength range of approximately 250-700 nm.

-

Identify the characteristic absorption maxima (λ_max) for nitritocobalamin.

-

Compare the obtained spectrum with literature values to confirm the identity of the product.

Data Presentation

| Cobalamin Analogue | Key UV-Vis Absorption Maxima (nm) |

| Hydroxocobalamin | ~351, 525, 550 |

| Cyanocobalamin | ~361, 520, 550 |

| Nitritocobalamin | ~354, 496, 528 |

Note: The exact absorption maxima can vary slightly depending on the solvent and pH.

Visualization

Synthesis of Nitritocobalamin

Caption: Simplified structure of Nitritocobalamin.

Conclusion

The history of nitritocobalamin is a testament to the incremental nature of scientific discovery. While it may not have a single, dramatic discovery story, its emergence from the broader exploration of vitamin B12 chemistry highlights the importance of systematic investigation. The characterization of nitritocobalamin, through spectroscopic and other analytical methods, has not only provided a deeper understanding of this specific analogue but has also contributed to the overall knowledge of cobalamin structure-function relationships. For researchers and professionals in drug development, the story of nitritocobalamin serves as a valuable case study in the synthesis, characterization, and potential utility of modified natural products. As our understanding of the biological roles of various nitrogen oxides continues to expand, the chemistry of nitrito- and nitrosylcobalamin is likely to remain an area of active and fruitful research.

References

-

Dorothy Crowfoot Hodgkin and the structure of Vitamin B12. (2014, May 12). iycr2014. [Link]

-

Vitamin B12 total synthesis. Wikipedia. [Link]

-

Robert Burns Woodward. Science History Institute. [Link]

-

Dorothy Hodgkin. Wikipedia. [Link]

-

Vitamin B12 Total Synthesis: Woodward-Eschenmoser. Studylib. [Link]

-

Marques, H. M. (2004). Fifty years of X-ray crystallography of vitamin B12 and its derivatives. South African Journal of Science, 100(11-12), 559-567. [Link]

-

Synthesis of Vitamin B₁₂. (2024, March 27). Chemistry LibreTexts. [Link]

-

Eschenmoser Approach to Vitamin B by A/D Strategy. Resonance, 17(10), 948-963. [Link]

-

Vitamin B12. (2019, October 21). American Chemical Society. [Link]

-

Vitamin B12. University of Bristol, School of Chemistry. [Link]

-

Yu, W. (2023). Vitamin B12 for Human Body: Synthesis and Function. Highlights in Science, Engineering and Technology, 63, 24-30. [Link]

-

D'Souza, F., Chitta, R., & van Lier, J. E. (2009). NMR spectroscopy and molecular modelling studies of nitrosylcobalamin. Dalton transactions (Cambridge, England : 2003), (4), 593–600. [Link]

-

DOROTHY CROWFOOT HODGKIN. NobelPrize.org. [Link]

-

Wolak, M., Stochel, G., & van Eldik, R. (2008). Spectroscopic evidence for nitric oxide binding with cob(II)alamin. Inorganic chemistry, 47(15), 6567–6569. [Link]

-

Khan, A. G., & Eswaran, S. V. (2005). Woodward's Synthesis of Vitamin B12. Resonance, 10(4), 45-56. [Link]

-

The total synthesis of vitamin B12 ( Excerp ts of a video recording of the lecture. CanalC2. [Link]

-

Nitritocobalamin. Pharmaffiliates. [Link]

-

D'Souza, F., Chitta, R., & van Lier, J. E. (2009). NMR spectroscopy and molecular modelling studies of nitrosylcobalamin: further evidence that the deprotonated, base-off form is important for nitrosylcobalamin in solution. Dalton transactions (Cambridge, England : 2003), (4), 593–600. [Link]

-

How Does Nitrous Oxide Deplete Vitamin B12. Villa Treatment Center. [Link]

-

D'Souza, F., Chitta, R., & van Lier, J. E. (2009). NMR spectroscopy and molecular modelling studies of nitrosylcobalamin: Further evidence that the deprotonated, base-off form is important for nitrosylcobalamin in solution. Dalton Transactions, (4), 593-600. [Link]

-

Wolak, M., Stochel, G., & van Eldik, R. (2008). Spectroscopic Investigation of Nitric Oxide-Cobalamin Interactions: Oxidation, Binding, and Biological Implications. Inorganic Chemistry, 47(15), 6567-6569. [Link]

-

nitritocobalamin. Semantic Scholar. [Link]

-

Nitritocobalamin. PubChem. [Link]

-

Patel, R., Das, S., & Shibu, M. (2020). Nitrous Oxide-Induced Vitamin B12 Deficiency Resulting in Myelopathy. Cureus, 12(7), e9095. [Link]

-

Thompson, A. G., Leite, M. I., Lunn, M. P., & Bennett, D. L. (2015). Nangs, balloons and crackers: Recreational nitrous oxide neurotoxicity. The Australian journal of general practice, 44(9), 654–656. [Link]

-

Patel, R. D., & Das, S. (2020). Nitrous oxide abuse presenting as functional vitamin B12 deficiency. Journal of the American College of Emergency Physicians Open, 1(5), 1083-1085. [Link]

-

The Link between Nitrous Oxide Uptake and Vitamin B12 Deficiency. (2023, May 25). Today's RDH. [Link]

-

Wolak, M., Stochel, G., & van Eldik, R. (2014). Spectral and electronic properties of nitrosylcobalamin. Inorganic chemistry, 53(14), 7374–7386. [Link]

-

Nitrocobalamin. PubChem. [Link]

-

Brasch, N. E., & Dassanayake, R. S. (2013). Mechanistic studies on the reaction of nitroxylcobalamin with dioxygen: evidence for formation of a peroxynitritocob(III)alamin intermediate. Inorganic chemistry, 52(19), 11095–11103. [Link]

-

Galezowska, E., Goliszewska, K., & Szewczyk, G. (2025). Novel Method for the Synthesis of Hydroxycobalamin[c-lactam] and Its Impact on Melanoma Cells In Vitro. International journal of molecular sciences, 26(4), 2289. [Link]

-

Molina, F. A., & Tacias-Pascacio, V. G. (2023). Bioprocess Strategies for Vitamin B12 Production by Microbial Fermentation and Its Market Applications. Fermentation, 9(12), 1032. [Link]

-

Bauer, J. A., Morrison, B. H., Grane, R. W., Jacobs, B. S., & Gfil, J. C. (2025). Evaluation of the Binding Affinity of Nitrosylcobalamin to Intrinsic Factor as a Predictive Model for Cobalamin. IMR Press. [Link]

-

Polaczek, J., Orzeł, Ł., Stochel, G., & van Eldik, R. (2015). Mechanistic information on the nitrite-controlled reduction of aquacob(III)alamin by ascorbate at physiological pH. JBIC Journal of Biological Inorganic Chemistry, 20(6), 1069-1078. [Link]

Sources

- 1. Vitamin B12 total synthesis - Wikipedia [en.wikipedia.org]

- 2. Robert Burns Woodward | Science History Institute [sciencehistory.org]

- 3. Dorothy Hodgkin - Wikipedia [en.wikipedia.org]

- 4. studylib.net [studylib.net]

- 5. journals.co.za [journals.co.za]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ias.ac.in [ias.ac.in]

- 8. acs.org [acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. nitritocobalamin | 20623-13-6 [chemicalbook.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. researchgate.net [researchgate.net]

- 13. Mechanistic studies on the reaction of nitroxylcobalamin with dioxygen: evidence for formation of a peroxynitritocob(III)alamin intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. NMR spectroscopy and molecular modelling studies of nitrosylcobalamin: further evidence that the deprotonated, base-off form is important for nitrosylcobalamin in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NMR spectroscopy and molecular modelling studies of nitrosylcobalamin: further evidence that the deprotonated, base-off form is important for nitrosylcobalamin in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iycr2014.org [iycr2014.org]

- 19. nobelprize.org [nobelprize.org]

Methodological & Application

Application Note: High-Resolution Crystal Growth of Nitritocobalamin for X-Ray Diffraction Analysis

Abstract & Introduction

Nitritocobalamin, an analog of Vitamin B12 where the cyanide ligand is replaced by a nitrite group, is a molecule of significant interest in biochemical and pharmaceutical research.[1][] Its role in nitric oxide pathways and potential therapeutic applications necessitates a detailed understanding of its three-dimensional structure. X-ray crystallography remains the gold standard for atomic-level structural elucidation, but its success is entirely contingent on the production of high-quality, single crystals that are well-ordered and of sufficient size for diffraction experiments.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for crystallizing nitritocobalamin. Moving beyond a simple recitation of steps, this document delves into the physicochemical principles governing crystallization, offers detailed, field-tested protocols for both vapor diffusion and microbatch techniques, and includes a systematic troubleshooting guide. The objective is to equip the researcher with the foundational knowledge and practical tools to navigate the empirical process of crystallization successfully.

Principles and Strategic Considerations

The formation of a crystal from a solution is a thermodynamically driven process that involves two critical stages: nucleation and growth.[5] The entire procedure is an exercise in carefully guiding a solution of nitritocobalamin into a state of supersaturation, where the concentration of the molecule exceeds its solubility limit, thereby providing the driving force for it to transition from the liquid to the solid, crystalline phase.[6]

Key Factors Influencing Crystallization:

-

Purity: The starting material must be of the highest possible purity (>95%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction.[7][8]

-

Concentration: The concentration of nitritocobalamin is a critical variable. Too low, and the solution may never reach the necessary supersaturation; too high, and it may lead to rapid, amorphous precipitation instead of ordered crystal growth.[9]

-

Precipitants: These are agents that reduce the solubility of the macromolecule. Common classes include salts (e.g., ammonium sulfate), organic solvents (e.g., ethanol), and polymers like polyethylene glycols (PEGs) of various molecular weights.[6] For cobalamin-related molecules, PEGs and organic solvents have proven effective.[10]

-

pH and Buffers: The pH of the solution affects the charge state of the molecule, influencing its solubility and intermolecular interactions. A thorough screening of pH is essential. Buffer components themselves should be chosen carefully to avoid interference with crystallization.

-

Temperature: Temperature directly impacts solubility. Crystallization trials should be conducted at stable, controlled temperatures. Screening at different temperatures (e.g., 4°C and 20°C) can yield different crystal forms or improve crystal quality.[7]

The two primary methods detailed in this guide, vapor diffusion and microbatch, offer different ways to control the rate at which supersaturation is achieved. Vapor diffusion allows for a slow, gradual concentration of the crystallization drop, which often favors the growth of large, single crystals.[5][11] The microbatch-under-oil method sets up a batch experiment where evaporation is prevented, providing a stable environment that can sometimes yield unique crystal forms.[12][13]

General Experimental Workflow

The process of obtaining diffraction-quality crystals is systematic, beginning with sample preparation and progressing through screening and optimization.

Sources

- 1. nitritocobalamin | 20623-13-6 [chemicalbook.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. crystallizationsystems.com [crystallizationsystems.com]

- 5. Protein crystallization - Wikipedia [en.wikipedia.org]

- 6. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. news-medical.net [news-medical.net]

- 9. biocompare.com [biocompare.com]

- 10. Crystallization and preliminary X-ray diffraction analysis of human transcobalamin, a vitamin B12-transporting protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. opentrons.com [opentrons.com]

- 12. Microbatch Crystallization [douglas.co.uk]

- 13. journals.iucr.org [journals.iucr.org]

HPLC separation methods for nitritocobalamin and cobalamin derivatives

Application Note: Chromatographic Isolation and Quantitation of Nitritocobalamin ( -Cbl) and Cobalamin Derivatives

Abstract & Introduction

The interaction between Hydroxocobalamin (OH-Cbl) and nitric oxide species is of critical interest in pharmacology, particularly in the development of cyanide antidotes and the study of nitrosative stress. The reaction yields Nitritocobalamin (

Separating

Chemical Basis of Separation

The separation relies on the polarity differences of the

-

Hydroxocobalamin (OH-Cbl): At acidic pH (< 7), this exists as Aquacobalamin (

-Cbl -

Nitritocobalamin (

-Cbl): The -

Cyanocobalamin (CN-Cbl): Neutral and less polar than the nitro- derivative.

Reaction Pathway & Mechanism[1]

The formation of Nitritocobalamin occurs via the displacement of the water/hydroxyl ligand by nitrite. This equilibrium is pH-sensitive.

Figure 1: Ligand exchange pathway. Hydroxocobalamin converts to the cationic Aquacobalamin in acidic media, which then reacts with nitrite to form the neutral Nitritocobalamin.

Experimental Protocols

Protocol A: In-Situ Synthesis of Nitritocobalamin Standard

Note:

Reagents:

-

Hydroxocobalamin Hydrochloride (Reference Standard).

-

Sodium Nitrite (

), analytical grade. -

0.1 M Acetate Buffer (pH 5.0).

Procedure:

-

Preparation of Stock: Dissolve 10 mg of Hydroxocobalamin in 10 mL of Acetate Buffer (pH 5.0). Solution will be deep red.[1]

-

Reaction: Add a 10-fold molar excess of Sodium Nitrite (approx. 5 mg) to the solution.

-

Incubation: Vortex for 30 seconds. Allow to stand at room temperature for 10 minutes in the dark.

-

Observation: The solution color will shift from deep red to a slightly orange-red (characteristic of the nitro- ligand).

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Protocol B: HPLC Separation Method

This method utilizes a phosphate-methanol gradient to maximize resolution between the charged aquacobalamin and the neutral nitro/cyano forms.

Chromatographic Conditions:

| Parameter | Setting |

| Column | C18 (e.g., Phenomenex Luna 5µm or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm. |

| Mobile Phase A | 0.05 M Potassium Phosphate Buffer ( |

| Mobile Phase B | 100% Methanol (HPLC Grade). |

| Flow Rate | 1.0 mL/min. |

| Temperature | 25°C (Ambient).[2] |

| Injection Volume | 20 µL. |

| Detection | DAD at 351 nm (Quantitation) and 550 nm (Identity confirmation). |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90% | 10% | Injection / Equilibration |

| 5.0 | 90% | 10% | Isocratic Hold (Elute Salts) |

| 20.0 | 60% | 40% | Linear Gradient |

| 25.0 | 10% | 90% | Wash Step |

| 26.0 | 90% | 10% | Re-equilibration |

| 35.0 | 90% | 10% | End of Run |

Results and Data Analysis

Retention Characteristics

Under the acidic conditions (pH 3.5) of this method, the elution order is strictly governed by the charge state of the central cobalt coordination complex.

| Analyte | Structure State (pH 3.5) | Approx. Retention Time (min)* | Relative Polarity |

| Hydroxocobalamin | 8.5 - 9.5 | Most Polar | |

| Nitritocobalamin | 12.0 - 13.5 | Intermediate | |

| Cyanocobalamin | 15.0 - 16.5 | Least Polar |

*Retention times may vary based on column dead volume and specific C18 carbon load.

Method Validation Criteria (Self-Validating)

To ensure the system is operating correctly, verify the following:

-

Resolution (

): The resolution between the Hydroxocobalamin and Nitritocobalamin peaks must be -

Peak Symmetry: The Hydroxocobalamin peak may tail slightly due to interaction with residual silanols. A tailing factor (

) -

Spectral Ratio: For Nitritocobalamin confirmation, the ratio of Absorbance (351 nm / 525 nm) should be monitored. A deviation >10% from the standard suggests degradation to Hydroxocobalamin.

Workflow Diagram

Figure 2: Analytical workflow emphasizing the critical light-protection step and the synthesis-to-analysis pipeline.

Troubleshooting & Expert Tips

-

Light Sensitivity: Cobalamins are notoriously photolabile. The Co-C bond in alkyl-cobalamins (like Methylcobalamin) and the Co-N bond in Nitritocobalamin can cleave under white light. Always perform sample prep in a room with UV-filtered lighting or use amber glassware wrapped in foil.

-

pH Control is Vital: If the mobile phase pH drifts above 5.0, the Hydroxocobalamin peak will broaden and shift later, potentially co-eluting with Nitritocobalamin. The phosphate buffer must be maintained at pH 3.5 ± 0.1 to keep the OH-Cbl in the distinct aquacobalamin form.

-

Peak Identification: If you lack a pure Nitritocobalamin standard, run a pure Hydroxocobalamin standard first. The new peak appearing after the main peak upon addition of nitrite is your target analyte.

References

-

MDPI. (2024). Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin. Retrieved from [Link][3]

-

National Institutes of Health (NIH). (2015). A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl). Retrieved from [Link]

-

Mettler Toledo. Peak Identification of Cyanocobalamin According to USP 35-NF 30. Retrieved from [Link]

-

ResearchGate. (2015). Mechanistic information on the nitrite-controlled reduction of aquacob(III)alamin. Retrieved from [Link]

Application Note & Protocol: Probing Ligand Exchange Dynamics of Nitritocobalamin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental setup for studying ligand exchange reactions involving nitritocobalamin (NO₂Cbl). As a critical intermediate in the metabolic fate of nitric oxide (NO) scavenged by cobalamins, understanding the kinetics and mechanisms of its reactions with biological nucleophiles is of paramount importance.[1] This application note details the synthesis and characterization of nitritocobalamin, protocols for monitoring its ligand exchange with thiols, such as glutathione, and the analytical techniques essential for robust data acquisition and interpretation. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction

Vitamin B12, or cobalamin, is a complex organometallic cofactor essential for various metabolic processes.[2][3] Its central cobalt ion can coordinate with a variety of ligands at its upper (β) axial position. Nitritocobalamin (NO₂Cbl), a derivative where a nitrite group is coordinated to the cobalt, is a significant species in the context of nitric oxide (NO) biochemistry. NO, a vital signaling molecule, can be scavenged by the reduced form of cobalamin, cob(II)alamin, to form nitrosylcobalamin, which is subsequently oxidized to nitritocobalamin in the presence of oxygen.[1]

The stability and reactivity of nitritocobalamin within a biological milieu are of considerable interest. Ligand exchange reactions, where the nitrite ligand is displaced by other nucleophiles, are fundamental to its potential physiological roles and downstream effects.[1] Thiols, particularly the abundant intracellular antioxidant glutathione (GSH), are key biological nucleophiles that can react with nitritocobalamin.[4][5] Elucidating the kinetics and mechanism of these exchange reactions is crucial for understanding the ultimate fate of scavenged NO and the potential modulation of cobalamin-dependent enzyme activity.[4][5][6]

This guide provides a detailed experimental framework for investigating these ligand exchange reactions, with a focus on the reaction between nitritocobalamin and glutathione.

Synthesis and Characterization of Nitritocobalamin

The synthesis of nitritocobalamin is a prerequisite for studying its reactivity. A common and effective method involves the reaction of hydroxocobalamin (H₂OCbl⁺) with a source of nitrite.

Protocol 1: Synthesis of Nitritocobalamin

-

Materials:

-

Hydroxocobalamin hydrochloride (H₂OCbl·HCl)

-

Sodium nitrite (NaNO₂)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Deionized water

-

Amber vials to protect from light[7]

-

-

Procedure:

-

Prepare a stock solution of H₂OCbl·HCl in deionized water (e.g., 1 mM).

-

In an amber vial, add an aliquot of the H₂OCbl·HCl stock solution to the phosphate buffer.

-

Add a molar excess of NaNO₂ (e.g., 10-fold excess) to the H₂OCbl solution.

-

Gently mix the solution and allow it to react at room temperature for approximately 30 minutes, protected from light. The color of the solution will change from red to a more orange-red upon formation of nitritocobalamin.

-

Characterization:

The successful synthesis of nitritocobalamin must be confirmed using spectroscopic techniques.

-

UV-Vis Spectroscopy: This is the primary method for monitoring the formation of nitritocobalamin and its subsequent reactions.[2][8] The UV-Vis spectrum of nitritocobalamin is distinct from that of hydroxocobalamin.

Cobalamin Species Key Absorption Maxima (λmax, nm) Hydroxocobalamin (H₂OCbl⁺) ~351, ~525 Nitritocobalamin (NO₂Cbl) ~354, ~530-540 -

High-Performance Liquid Chromatography (HPLC): HPLC can be used to confirm the purity of the synthesized nitritocobalamin and to separate it from any unreacted starting material or byproducts.[9][10][11]

-

Mass Spectrometry (MS): Mass spectrometry provides definitive identification by determining the molecular weight of the synthesized compound.[12][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information, confirming the coordination of the nitrite ligand.[15][16][17][18][19]

Experimental Setup for Ligand Exchange Reactions

The core of this application note is the detailed protocol for monitoring the ligand exchange reaction between nitritocobalamin and a thiol, using glutathione as a representative example. The reaction is typically monitored under pseudo-first-order conditions, with the thiol in large excess.

Protocol 2: Kinetic Analysis of the Reaction between Nitritocobalamin and Glutathione

-

Materials:

-

Synthesized and characterized nitritocobalamin stock solution (e.g., 1 mM in deionized water)

-

Glutathione (GSH)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Deionized water

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

-

Procedure:

-

Prepare a series of GSH solutions of varying concentrations in the phosphate buffer. Ensure the pH of each solution is accurately adjusted.

-

Equilibrate the UV-Vis spectrophotometer and the GSH solution in the cuvette to the desired reaction temperature (e.g., 25 °C).

-

Initiate the reaction by adding a small aliquot of the nitritocobalamin stock solution to the cuvette containing the GSH solution. The final concentration of nitritocobalamin should be significantly lower than the lowest GSH concentration (e.g., 50 µM NO₂Cbl).

-

Immediately begin recording the absorbance change over time at a wavelength where the spectral change between reactant and product is maximal. For the reaction with GSH, monitoring the decrease in absorbance at around 354 nm is often suitable.[1]

-

Continue data collection until the reaction reaches completion (i.e., no further change in absorbance is observed).

-

Data Analysis:

The observed rate constants (k_obs) for the reaction at each glutathione concentration can be determined by fitting the absorbance versus time data to a single exponential decay function.

A plot of k_obs versus the glutathione concentration ([GSH]) will elucidate the reaction mechanism. For a simple bimolecular reaction, this plot should be linear, with the slope representing the second-order rate constant.

Mechanistic Insights from Kinetic Data

Kinetic studies on the reaction between nitritocobalamin and glutathione have suggested a two-step dissociative interchange mechanism.[1] In this proposed pathway, the nitrite ligand first dissociates from the cobalamin, forming an aquacobalamin (H₂OCbl⁺) intermediate, which then rapidly reacts with glutathione to form glutathionylcobalamin (GSCbl).[1]

Caption: Proposed dissociative interchange mechanism for the reaction of nitritocobalamin with glutathione.

Advanced Analytical Techniques for Comprehensive Analysis

While UV-Vis spectroscopy is a powerful tool for kinetic analysis, a multi-faceted analytical approach provides a more complete understanding of the reaction.

-

HPLC-MS/MS: This technique is invaluable for identifying and quantifying the various cobalamin species present in the reaction mixture over time.[9] It can definitively confirm the formation of glutathionylcobalamin and detect any other potential intermediates or side products.

-

NMR Spectroscopy: For more detailed structural elucidation of the final products and any stable intermediates, 2D NMR techniques can be employed.[15][17][19]

Trustworthiness and Self-Validating Systems

To ensure the reliability of the experimental data, several control experiments and validation steps should be incorporated:

-

Purity of Reagents: The purity of the synthesized nitritocobalamin and the glutathione should be confirmed before use.

-

pH Control: The pH of the reaction buffer must be carefully controlled and monitored, as the reaction rates of cobalamin ligand exchange can be pH-dependent.[6][20]

-

Temperature Control: Maintaining a constant and accurate temperature is crucial for obtaining reproducible kinetic data.

-

Control Reactions: Running control experiments, such as the reaction of nitritocobalamin in the absence of glutathione, is essential to account for any background decomposition.

-

Independent Verification: Where possible, the results obtained from UV-Vis kinetics should be corroborated by an independent technique, such as HPLC-MS/MS.

Conclusion

The experimental framework detailed in this application note provides a robust and reliable approach for investigating ligand exchange reactions involving nitritocobalamin. By combining careful synthesis and characterization with rigorous kinetic analysis and advanced analytical techniques, researchers can gain valuable insights into the reactivity of this important cobalamin derivative. This knowledge is fundamental to understanding its biological roles and potential as a therapeutic agent.

References

-

Weinberg, J. B., et al. (1995). Nitric oxide interactions with cobalamins: biochemical and functional consequences. Blood, 86(3), 1184–1193. [Link]

-

Weinberg, J. B., et al. (1995). Nitric oxide interactions with cobalamins: Biochemical and functional consequences. ResearchGate. [Link]

-

Careri, M., et al. (1998). Direct species-selective determination of cobalamins by ionspray mass spectrometry and... RSC Publishing. [Link]

-

Anton, D. L., et al. (1982). Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy. Journal of the American Chemical Society, 104(18), 4931–4933. [Link]

-

Yang, Z., et al. (2022). Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry. PMC. [Link]

-

Wolthers, B. G., & Hogenkamp, H. P. (2003). Reactions of Nitric Oxide with Vitamin B12 and Its Precursor, Cobinamide. Biochemistry, 42(29), 8791–8799. [Link]

-

Liptak, M. D., et al. (2007). Nitroxylcob(III)alamin: Synthesis and X-ray Structural Characterization. Angewandte Chemie International Edition, 46(28), 5364–5366. [Link]

-

Hannibal, L., et al. (2009). Mechanistic Studies on the Reaction of Nitrocobalamin with Glutathione: Kinetic evidence for formation of an aquacobalamin intermediate. PMC. [Link]

-

Zang, L., et al. (2015). High Resolution Mass Spectrometric Analysis of Vitamin B12 Opens the Door to Structural Identification of Cobalamin Impurities. Analytical Chemistry, 87(20), 10323–10330. [Link]

-

Wolak, M., & van Eldik, R. (2003). Reactions of Nitric Oxide With Vitamin B12 and Its Precursor, Cobinamide. PubMed, 42(29), 8791-9. [Link]

-

Zang, L., et al. (2015). High Resolution Mass Spectrometric Analysis of Vitamin B12 Opens the Door to Structural Identification of Cobalamin Impurities. Analytical Chemistry, 87(20), 10323–10330. [Link]

-

Oyewale, A. O., et al. (2020). A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes. PMC. [Link]

-

Bauer, J. A., et al. (1998). Synthesis, characterization and nitric oxide release profile of nitrosylcobalamin: a potential chemotherapeutic agent. Anti-cancer drugs, 9(3), 203–211. [Link]

-

U.S. Food and Drug Administration. (n.d.). Determination of Vitamin B12 in Multivitamins using HPLC-ICP-MS. FDA. [Link]

-

Mettler Toledo. (n.d.). Vitamin B12 Analysis - UV Vis Spectroscopy. Mettler Toledo. [Link]

-

Buchholz, B. A., et al. (2006). Human vitamin B12 absorption measurement by accelerator mass spectrometry using specifically labeled 14C-cobalamin. Proceedings of the National Academy of Sciences, 103(17), 6515–6520. [Link]

-

Medek, A., & Frydman, L. (2000). A Multinuclear Solid-State NMR Analysis of Vitamin B12 in Its Different Polymorphic Forms. Journal of the American Chemical Society, 122(4), 684–691. [Link]

-

Public Analyst Scientific Services. (n.d.). An Evaluation of Procedures for the Determination of Vitamin B12 in Foods, Supplements and Premixes using HPLC and UPLC. GOV.UK. [Link]

-

Medek, A., & Frydman, L. (2000). A Multinuclear Solid-State NMR Analysis of Vitamin B12 in Its Different Polymorphic Forms. ResearchGate. [Link]

-

Brown, K. L., & Evans, D. R. (2001). Investigations of B12 derivatives with inorganic ligands using 2D NMR spectroscopy. Ligand responsive shifts suggest that the deoxyadenosyl moiety in coenzyme B12 has a steric trans influence. Journal of the American Chemical Society, 123(40), 9780–9791. [Link]

-

Singh, A., et al. (2021). Spectroscopic Investigation of Nitric Oxide-Cobalamin Interactions: Oxidation, Binding, and Biological Implications. ResearchGate. [Link]

-

GL Sciences. (n.d.). Vitamin B12 Analysis in Food by HPLC. GL Sciences. [Link]

-

Oyewale, A. O., et al. (2020). A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes. ResearchGate. [Link]

-

ResearchGate. (n.d.). spectrum of UV-vis spectroscopy for Cobalamin with different concentrations. ResearchGate. [Link]

-

Pagano, B., et al. (1991). Complete 1H and 13C assignments of coenzyme B12 through the use of new two-dimensional NMR experiments. ResearchGate. [Link]

-

ResearchGate. (n.d.). Representation of the UV absorption spectra of the cobalamin peaks from... ResearchGate. [Link]

-

Bauer, J. A. (1998). Synthesis, characterization and nitric oxide release profile of nitrosylcobalamin: a potential chemotherapeutic agent. IMR Press. [Link]

-

Shrestha, S., et al. (2021). “Estimation and Validation of Methylcobalamin in Tablet Dosage form using UV-Visible Spectrophotometric Method”. American Scientific Research Journal for Engineering, Technology, and Sciences, 77(1), 185-195. [Link]

-

Hannibal, L., et al. (2005). Accurate assessment and identification of naturally occurring cellular cobalamins. Ovid. [Link]

-

Liptak, M. D., et al. (2007). Nitroxylcob(III)alamin: Synthesis and X-ray Structural Characterization. ResearchGate. [Link]

-

Stich, T. A., et al. (2006). Spectroscopic and Computational Studies of Co1+Cobalamin: Spectral and Electronic Properties of the “Superreduced” B12 Cofactor. Journal of the American Chemical Society, 128(28), 9050–9059. [Link]

-

National Institute of Standards and Technology. (2008). Traceable quantitation of cyanocobalamin (vitamin B12) via measurement of cobalt and phosphorus: a comparative assessment using inductively coupled plasma atomic emission spectrometry (ICP-AES) and ion chromatography (IC). RSC Publishing. [Link]

-

Malik, W. U., et al. (1977). Ligand Exchange Reactions in Some Pentaamminecobalt(III) Complexes. Indian Journal of Chemistry, 15A, 11-13. [Link]

-

van der Meer, M. G., et al. (2023). Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach. Chemical Science, 14(36), 9875–9883. [Link]

-

Fedosov, S. N., & Berglund, P. (2024). Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin. Molecules, 29(3), 585. [Link]

-

Save My Exams. (2024). Ligand Substitution Experiments (AQA A Level Chemistry): Revision Note. Save My Exams. [Link]

-

Food Standards Agency. (2000). Vitamin B12 - A review of analytical methods for use in food. GOV.UK. [Link]

-

van der Meer, M. G., et al. (2023). Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach. Radboud Repository. [Link]

-

Quadram Institute Bioscience. (n.d.). Vitamin B12 Analysis and Quantification. QIB Extra | Norwich. [Link]

-

Kolhouse, J. F., & Allen, R. H. (1977). Are ligand assay methods specific for cobalamin? A survey report. The Journal of clinical investigation, 60(6), 1381–1392. [Link]

-

Wolthers, B. G., & Hogenkamp, H. P. (1998). Reaction of Hydroxocobalamin with Thiols. Journal of the American Chemical Society, 120(49), 12978–12981. [Link]

-

Assefa, D. A., & Yihun, B. D. (2023). Kinetics and Mechanism of Ligand Substitution Reaction of Tetraamine Macrocyclic Ligand with Tridentate Schiff Base in Copper. Inorganic Chemistry Research, 7(2), 221-229. [Link]

-

Hampton, M. B., & Reddie, K. G. (2020). Thiol-Redox Proteomics to Study Reversible Protein Thiol Oxidations in Bacteria. Protocols.io. [Link]

-

Clark, J. (2023). Ligand Exchange Reactions (Introduction). Chemistry LibreTexts. [Link]

-

Chemistry Steps. (2021). Reactions of Thiols. Chemistry Steps. [Link]

-

Harris, T. D., et al. (2019). Physical Properties, Ligand Substitution Reactions, and Biological Activity of Co(III)-Schiff Base Complexes. Inorganic Chemistry, 58(3), 2091–2102. [Link]

-

Hampton, M. B., & Reddie, K. G. (2012). The chemistry of thiol labeling reactions. The principal reactions of... ResearchGate. [Link]

-

Tiso, M., & Tejero, J. (2020). Nitric oxide and thiols: Chemical biology, signalling paradigms and vascular therapeutic potential. British Journal of Pharmacology, 177(4), 784–801. [Link]

-

Bellevue College. (n.d.). Lab 8: Ligand Substitution in Transition Metal Complexes. Bellevue College. [Link]

Sources

- 1. Mechanistic Studies on the Reaction of Nitrocobalamin with Glutathione: Kinetic evidence for formation of an aquacobalamin intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mt.com [mt.com]

- 3. storage.imrpress.com [storage.imrpress.com]

- 4. Nitric oxide interactions with cobalamins: biochemical and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fda.gov [fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry: Application to pentylenetetrazole-induced seizures in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. Direct species-selective determination of cobalamins by ionspray mass spectrometry and ionspray tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. High Resolution Mass Spectrometric Analysis of Vitamin B12 Opens the Door to Structural Identification of Cobalamin Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Reactions of nitric oxide with vitamin B12 and its precursor, cobinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction and Analysis of Nitritocobalamin

Introduction: The Significance of Nitritocobalamin in Research and Development

Nitritocobalamin, a member of the cobalamin (Vitamin B12) family, is distinguished by a nitrite (NO₂⁻) ligand coordinated to the central cobalt atom. While not one of the primary active forms of Vitamin B12 in the human body, its role as a synthetic intermediate and its potential involvement in nitric oxide metabolism have garnered increasing interest within the scientific community.[1][2] Accurate and reliable methods for the extraction and quantification of nitritocobalamin from various matrices are therefore crucial for researchers, scientists, and drug development professionals.

This comprehensive guide provides a detailed exploration of solvent selection and protocol optimization for the successful extraction and analysis of nitritocobalamin. Moving beyond a simple recitation of steps, this document delves into the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles. The protocols outlined herein are designed to be self-validating systems, promoting reproducibility and confidence in your results.

Physicochemical Properties and Stability Considerations

A thorough understanding of nitritocobalamin's properties is fundamental to developing effective extraction and analysis strategies.

Structural and Chemical Properties: Nitritocobalamin is a complex organometallic compound with a molecular formula of C₆₂H₈₈CoN₁₃O₁₄P·NO₂ and a molecular weight of approximately 1375.37 g/mol .[3][4] Like other cobalamins, it is a water-soluble molecule.[5] The central cobalt ion is coordinated to a corrin ring, with the nitrite group and a 5,6-dimethylbenzimidazole nucleotide occupying the axial positions.

Stability Profile: The stability of cobalamins, including nitritocobalamin, is a critical factor that must be managed throughout the entire analytical workflow. Key factors influencing stability include:

-

pH: Cobalamins are most stable in a slightly acidic to neutral pH range, typically between 4.0 and 7.0.[6] Strong acidic or alkaline conditions can lead to degradation.[6] For instance, cyanocobalamin shows significant degradation in strongly alkaline solutions.[6]

-

Light: All forms of cobalamin are sensitive to light and can undergo photolytic degradation.[7] Therefore, it is imperative to work under subdued light and use amber-colored glassware or light-blocking tubes.

-

Temperature: Elevated temperatures can accelerate the degradation of cobalamins.[6] While some heating may be necessary for extraction, prolonged exposure to high temperatures should be avoided.

Solvent Selection for Nitritocobalamin Extraction: A Strategic Approach

The choice of extraction solvent is paramount for achieving high recovery of nitritocobalamin from a sample matrix. The ideal solvent should effectively solubilize the analyte while minimizing the co-extraction of interfering substances.

Initial Extraction from Solid and Semi-Solid Matrices:

For the initial extraction of nitritocobalamin from matrices such as pharmaceutical formulations, food products, or biological tissues, aqueous buffer systems are the preferred choice. This is due to the water-soluble nature of cobalamins.

| Solvent System | pH Range | Rationale and Key Considerations |

| Acetate Buffer | 4.0 - 5.5 | This buffer system is widely used for cobalamin extraction as it aligns with their optimal stability range.[8][9] The slightly acidic pH also aids in the denaturation of proteins, releasing protein-bound nitritocobalamin. |

| Phosphate Buffer | 5.8 - 7.0 | Phosphate buffers offer good buffering capacity in the slightly acidic to neutral range, which is also suitable for cobalamin stability.[9] |

Enhancing Extraction Efficiency:

To improve the release of nitritocobalamin from the sample matrix, particularly from complex biological samples, the following techniques can be employed in conjunction with the aqueous buffer extraction:

-

Sonication: Ultrasonic-assisted extraction can enhance the penetration of the solvent into the sample matrix, leading to improved recovery.[10]

-

Heating: Gentle heating (e.g., in a water bath at 60-100°C) can facilitate the release of protein-bound cobalamins.[10] However, the temperature and duration should be carefully controlled to prevent thermal degradation.

Consideration for Liquid-Liquid Extraction (LLE):

While less common for initial extraction from solid samples, LLE can be a valuable technique for purifying aqueous extracts. However, the high water solubility of nitritocobalamin presents a challenge. Halohydrin solvents have been historically used for the liquid-liquid extraction of vitamin B12 materials from aqueous solutions.[11]

Sample Clean-up and Concentration: The Role of Solid-Phase Extraction (SPE)

Following the initial extraction, a sample clean-up and concentration step is often necessary to remove interfering compounds and to increase the analyte concentration to a level suitable for detection. Solid-phase extraction (SPE) is a highly effective technique for this purpose.

SPE Sorbent Selection:

The choice of SPE sorbent is critical and depends on the physicochemical properties of nitritocobalamin.

| Sorbent Type | Mechanism | Suitability for Nitritocobalamin |

| Reversed-Phase (e.g., C18, Oasis HLB) | Hydrophobic interactions | Nitritocobalamin, being a relatively polar molecule, will have some retention on reversed-phase sorbents. This allows for the removal of more polar impurities during the washing step. Elution is achieved with a more non-polar solvent. This is a commonly used approach for cobalamin purification. |

| Ion-Exchange | Electrostatic interactions | Depending on the pH of the sample and the charge of the nitritocobalamin molecule, ion-exchange SPE could be employed for selective purification. |

A Generic SPE Protocol for Nitritocobalamin Clean-up:

The following protocol provides a general framework for SPE clean-up. Optimization of solvent volumes and compositions may be necessary for specific sample types.

Caption: A typical solid-phase extraction workflow for nitritocobalamin purification.

Solvent Systems for Chromatographic Analysis

High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common technique for the separation and quantification of nitritocobalamin.

Mobile Phase Selection for Reversed-Phase HPLC:

Reversed-phase HPLC is the predominant mode of separation for cobalamins. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier.

| Aqueous Component | Organic Modifier | Key Considerations |

| Acetate Buffer (pH 4.0-6.0) | Methanol or Acetonitrile | The pH of the aqueous phase is critical for controlling the retention and peak shape of cobalamins. A gradient elution, where the proportion of the organic modifier is increased over time, is often used to separate different cobalamin analogues. |

| Phosphate Buffer (pH 5.8-7.0) | Methanol or Acetonitrile | Similar to acetate buffers, phosphate buffers provide good pH control in a suitable range for cobalamin analysis. The choice between methanol and acetonitrile can influence the selectivity of the separation. |

Detailed Protocols

Protocol 1: Extraction of Nitritocobalamin from a Solid Pharmaceutical Formulation

This protocol is designed for the extraction of nitritocobalamin from tablets or capsules.

Materials:

-

Nitritocobalamin reference standard

-

Acetate buffer (0.1 M, pH 4.5)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Mortar and pestle

-

Volumetric flasks (amber)

-

Centrifuge and centrifuge tubes (amber)

-

Syringe filters (0.45 µm)

-

Ultrasonic bath

Procedure:

-

Sample Preparation: Weigh and finely powder a representative number of tablets.

-

Extraction: Accurately weigh a portion of the powder equivalent to a known amount of nitritocobalamin and transfer it to an amber volumetric flask. Add a sufficient volume of acetate buffer (pH 4.5) to submerge the powder.

-

Sonication: Place the flask in an ultrasonic bath for 15-20 minutes to facilitate dissolution and extraction.

-

Dilution and Centrifugation: Dilute the sample to the final volume with the acetate buffer. Centrifuge an aliquot of the extract to pellet any insoluble excipients.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.

-

Analysis: Analyze the sample by HPLC.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up of an Aqueous Extract

This protocol describes the use of a C18 SPE cartridge to clean up an aqueous extract containing nitritocobalamin.

Materials:

-

C18 SPE cartridges

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Aqueous extract containing nitritocobalamin

-

SPE manifold

Procedure:

-

Conditioning: Pass 5 mL of methanol through the C18 cartridge.

-

Equilibration: Pass 5 mL of water through the cartridge. Do not allow the cartridge to go dry.

-

Sample Loading: Load the aqueous extract onto the cartridge at a slow flow rate.

-

Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elution: Elute the retained nitritocobalamin with 5 mL of methanol into a collection tube.

-

Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase for analysis.

Caption: Overall analytical workflow for nitritocobalamin from sample to analysis.

Conclusion and Future Perspectives

The successful extraction and analysis of nitritocobalamin hinge on a careful selection of solvents and a systematic approach to protocol development. The principles and protocols outlined in this guide provide a robust framework for researchers in this field. While the provided methods are based on established principles for cobalamin analysis, it is important to acknowledge the relative scarcity of literature specifically focused on nitritocobalamin. Future research should aim to conduct comparative studies to determine the optimal extraction and analysis conditions tailored specifically for this important analogue. Such studies will further enhance the accuracy and reliability of nitritocobalamin quantification, thereby supporting its continued investigation in various scientific disciplines.

References

-

National Center for Biotechnology Information. (n.d.). Nitritocobalamin. PubChem. Retrieved from [Link]

-